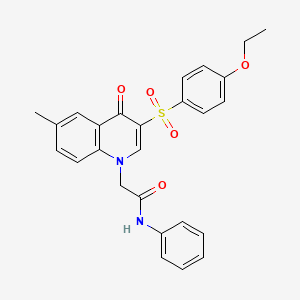

N-cyclopropyl-4-nitroaniline

Vue d'ensemble

Description

“N-cyclopropyl-4-nitroaniline” is a chemical compound with the empirical formula C9H10N2O2 and a molecular weight of 178.19 . It is a solid substance .

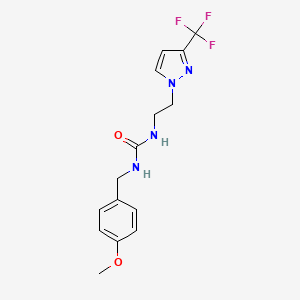

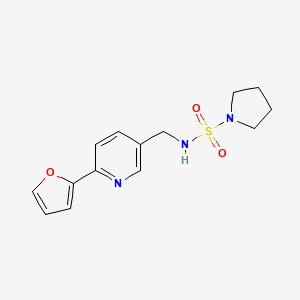

Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-4-nitroaniline” can be represented by the SMILES string [O-]N+=CC=C1NC2CC2)=O . The InChI key is VTJZKYAGHWZYQC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“N-cyclopropyl-4-nitroaniline” is a solid substance . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Chemical Transformation Studies

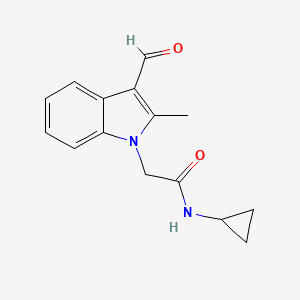

N-cyclopropyl-4-nitroaniline has been involved in studies focusing on chemical transformations. For instance, N-cyclopropyl-N-alkylanilines, a group that includes N-cyclopropyl-4-nitroaniline, have been synthesized to study their reaction with nitrous acid. These compounds react to produce corresponding N-alkyl-N-nitrosoaniline, indicating specific cleavage of the cyclopropyl group from nitrogen. This reaction supports a mechanism involving the formation of an amine radical cation followed by rapid cyclopropyl ring opening (Loeppky & Elomari, 2000).

Synthetic Precursor in Organic Synthesis

Another application of N-cyclopropyl-4-nitroaniline is as a synthetic precursor. Doubly activated cyclopropanes, which can be derived from compounds like N-cyclopropyl-4-nitroaniline, have been used for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles. These dihydropyrroles can then be oxidized to densely functionalized pyrroles, demonstrating the compound's utility in organic synthesis (Wurz & Charette, 2005).

Catalytic Applications

N-cyclopropyl-4-nitroaniline has been involved in studies related to catalysis. For example, it has been used in the synthesis of silver nanoparticles in polymeric systems, showcasing its utility in catalytic reduction processes. These nanoparticles have been tested for their catalytic activity in the reduction of 4-nitroaniline, revealing the potential of N-cyclopropyl-4-nitroaniline in facilitating such catalytic reactions (Farooqi et al., 2019).

Environmental Applications

There are also applications of N-cyclopropyl-4-nitroaniline in environmental science. For instance, it has been a subject in the study of wastewater treatment, where technologies like membrane-aerated biofilm reactors have been used for efficient treatment of wastewater containing nitroaniline derivatives, highlighting its role in environmental pollution control (Mei et al., 2020).

Pharmaceutical Intermediates

Finally, N-cyclopropyl-4-nitroaniline is used as an intermediate in various industries, including pharmaceuticals. It is involved in the synthesis of dyes, antioxidants, and as an additive in the synthesis of insensitive explosives, showcasing its versatility in different fields (Viswanath et al., 2018).

Safety and Hazards

“N-cyclopropyl-4-nitroaniline” is classified as an eye irritant (Hazard Classifications Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using the substance only in well-ventilated areas .

Propriétés

IUPAC Name |

N-cyclopropyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)9-5-3-8(4-6-9)10-7-1-2-7/h3-7,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJZKYAGHWZYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dimethyl-2-phenacyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388264.png)

![3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2388271.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate](/img/structure/B2388274.png)

![N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2388279.png)